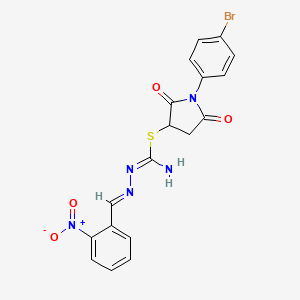![molecular formula C13H19NO5S B5775793 {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)
{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly used to treat a variety of conditions, including headaches, fever, menstrual cramps, arthritis, and other inflammatory conditions.
Mechanism of Action
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid reduces the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ibuprofen has a variety of biochemical and physiological effects, including reducing inflammation, pain, and fever, as well as inhibiting platelet aggregation and reducing the risk of blood clots. Ibuprofen has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Ibuprofen has several advantages for use in lab experiments, including its well-established pharmacological properties, its availability, and its relatively low cost. However, there are also limitations to its use, including potential side effects, variability in response between individuals, and the need for careful dosing and monitoring.
Future Directions
There are several potential future directions for research on {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid, including investigating its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In addition, further research is needed to better understand the biochemical and physiological effects of {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid, as well as its potential interactions with other drugs and substances. Finally, there is a need for continued research on the safety and efficacy of {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid, particularly in vulnerable populations such as children and the elderly.
Synthesis Methods
The synthesis of {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final conversion to the desired product. The most commonly used method for the synthesis of {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid is the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by a series of chemical reactions to produce the final product.
Scientific Research Applications
Ibuprofen has been extensively studied for its pharmacological properties and therapeutic applications. The drug has been shown to be effective in reducing pain, inflammation, and fever, and is commonly used in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. In addition, {4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(2)7-14-20(17,18)11-4-5-12(10(3)6-11)19-8-13(15)16/h4-6,9,14H,7-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVFSJNLBICDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)



![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)


![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)